molecular formula C4H11N3O3 B15143461 Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)

Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)

Cat. No.: B15143461
M. Wt: 154.18 g/mol
InChI Key: MEJYXFHCRXAUIL-LUIAAVAXSA-N
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Description

Creatine-d5 H₂O (N-methyl-d₃; glycine-2,2-d₂) is a deuterated isotopologue of creatine, a nitrogenous organic acid critical for cellular energy metabolism. This compound is specifically labeled with five deuterium atoms: three on the N-methyl group (N-methyl-d₃) and two on the glycine moiety (glycine-2,2-d₂). Its unlabelled counterpart has the CAS number 6020-87-7 . Deuterated creatine derivatives are widely used in metabolic tracer studies, pharmacokinetic analyses, and nuclear magnetic resonance (NMR) spectroscopy due to their enhanced stability and reduced metabolic interference .

Properties

Molecular Formula

C4H11N3O3

Molecular Weight

154.18 g/mol

IUPAC Name

2-[carbamimidoyl(trideuteriomethyl)amino]-2,2-dideuterioacetic acid;hydrate

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3,2D2;

InChI Key

MEJYXFHCRXAUIL-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=N)N)C([2H])([2H])C(=O)O.O

Canonical SMILES

CN(CC(=O)O)C(=N)N.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of creatine monohydrate typically involves the reaction of sodium sarcosinate with cyanamide in an aqueous solution. The reaction is carried out at a temperature range of 70-90°C under stirring conditions. The resulting product is then cooled to precipitate creatine monohydrate crystals, which are subsequently separated, washed, and dried .

Industrial Production Methods

In industrial settings, the production of creatine monohydrate follows a similar synthetic route but on a larger scale. The process involves the use of bipolar membrane electrodialysis to separate and remove sodium ions from the sodium sarcosinate solution, followed by the reaction with cyanamide. The by-products of this process can be utilized to produce organic fertilizers, making the method more sustainable .

Chemical Reactions Analysis

Types of Reactions

Creatine-d5 (monohydrate) undergoes various chemical reactions, including:

    Oxidation: Creatine can be oxidized to form creatinine.

    Reduction: Under certain conditions, creatine can be reduced back to its precursor molecules.

    Substitution: Creatine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products Formed

    Oxidation: Creatinine

    Reduction: Precursor molecules such as sarcosine and cyanamide

    Substitution: Various substituted creatine derivatives

Scientific Research Applications

Creatine-d5 (monohydrate) has a wide range of scientific research applications:

Mechanism of Action

Creatine-d5 (monohydrate) exerts its effects primarily through its role in the phosphocreatine system. In muscle tissues, creatine is phosphorylated to form phosphocreatine by the enzyme creatine kinase. Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This process is crucial during short bursts of high-intensity activities .

Comparison with Similar Compounds

Structural and Isotopic Differences

Deuterated creatine and glycine derivatives vary in the position and number of deuterium substitutions, which influence their applications in research. Key compounds include:

Table 1: Comparison of Deuterated Creatine and Glycine Derivatives
Compound Name Deuterium Positions Molecular Formula CAS Number (Unlabelled) Key Applications
Creatine-d5 H₂O (N-methyl-d₃; glycine-2,2-d₂) N-methyl (3D), glycine (2D) C₄H₂D₅N₃O₂ 6020-87-7 Metabolic studies, NMR spectroscopy
Creatine-d3 H₂O (methyl-d₃) N-methyl (3D) C₄H₅D₃N₃O₂ 6020-87-7 Stable isotope tracing
Creatinine-d5 (N-methyl-d₃; imidazolidinone-5,5-d₂) N-methyl (3D), imidazolidinone (2D) C₄H₂D₅N₃O 60-27-5 Renal function assays, biomarker studies
N-Acetyl-d3-glycine-2,2-d₂ Acetyl group (3D), glycine (2D) C₄D₅H₂NO₃ 1219805-82-9 Proteomics, mass spectrometry standards

Functional and Analytical Advantages

  • Creatine-d5 H₂O vs. Creatine-d3 H₂O: The additional two deuteriums on the glycine moiety in Creatine-d5 H₂O reduce hydrogen-related noise in NMR spectra, making it superior for high-resolution structural studies compared to Creatine-d3 H₂O .
  • Creatine-d5 H₂O vs. Creatinine-d5: While both are deuterated derivatives, Creatinine-d5 is a metabolic byproduct of creatine. Its imidazolidinone-5,5-d₂ labeling allows precise quantification in urine for renal clearance studies, whereas Creatine-d5 H₂O is used to trace cellular creatine uptake .
  • Glycine Derivatives: N-Acetyl-d3-glycine-2,2-d₂ (CDN-D-6998) serves as a stable isotope internal standard in glycoproteomics, differing from Creatine-d5 H₂O in its acetylated terminal and lack of guanidino group .

Stability and Purity Considerations

  • Creatine-d5 H₂O is synthesized to ≥98% isotopic purity, ensuring minimal interference from protiated contaminants .
  • N-Acetyl-d3-glycine-2,2-d₂ exhibits higher hydrolytic stability than non-acetylated glycine-d₂ derivatives due to steric protection of the deuterated glycine moiety .

Biological Activity

Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2) is a stable isotope-labeled form of creatine, which is a compound crucial for energy metabolism in muscle tissue. This article explores its biological activity, focusing on its metabolic roles, effects on muscle physiology, and potential therapeutic applications.

Overview of Creatine

Creatine is synthesized in the body from amino acids, primarily in the liver, kidneys, and pancreas. It plays a vital role in the phosphocreatine system, which helps regenerate adenosine triphosphate (ATP), the primary energy carrier in cells. The incorporation of deuterium (D) into creatine enhances its utility in metabolic studies by allowing for precise tracking of metabolic pathways.

Biological Mechanisms

  • Energy Metabolism : Creatine acts as a reservoir for high-energy phosphate groups. In muscle cells, it converts to phosphocreatine (PCr), which can quickly donate a phosphate group to adenosine diphosphate (ADP) to regenerate ATP during high-intensity exercise.
    Creatine+ATPPhosphocreatine+ADP\text{Creatine}+\text{ATP}\leftrightarrow \text{Phosphocreatine}+\text{ADP}
  • Antioxidant Properties : Creatine has been shown to reduce oxidative stress by stabilizing mitochondrial function and enhancing cellular antioxidant defenses. This property is particularly beneficial during ischemic events where oxygen supply is compromised .
  • Neuroprotective Effects : Research indicates that creatine supplementation may have neuroprotective effects in various models of neurodegeneration. It helps maintain ATP levels during neuronal stress, potentially slowing the progression of diseases like Parkinson's and Huntington's .

Case Studies and Clinical Trials

  • Muscle Performance : A study involving athletes showed that creatine supplementation led to significant improvements in muscle strength and recovery times. Participants who supplemented with creatine-d5 demonstrated enhanced performance metrics compared to placebo groups .
  • Cardiac Health : In animal models, increased myocardial creatine levels were associated with reduced myocardial injury during ischemia-reperfusion events. Creatine loading improved functional recovery and reduced necrosis in heart tissues .
  • Neurological Benefits : Clinical trials have demonstrated that creatine supplementation can improve cognitive performance under stress and has potential applications in treating mood disorders due to its effects on brain energy metabolism .

Data Tables

Study/TrialSubject TypeDosageDurationKey Findings
Zervou et al., 2016Athletes20 g/day7 daysImproved muscle recovery and strength
Bender et al., 2011Ischemic ratsCreatine loadingAcuteReduced myocardial necrosis by 27%
Rae et al., 2003Healthy adults5 g/day21 daysIncreased muscle creatine concentration by 20%

Q & A

Basic Research Questions

Q. How is the structural integrity of Creatine-d5 H₂O verified in isotopic labeling studies?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for confirming deuterium placement and isotopic purity. For example, ¹H-NMR can identify residual proton signals in deuterated methyl groups, while HRMS quantifies isotopic enrichment (e.g., distinguishing d₅ vs. d₄ impurities). Cross-referencing with synthetic protocols (e.g., glycine-2,2-d₂ precursor purity) ensures accurate labeling .

Q. What experimental considerations are essential when using Creatine-d5 H₂O as a tracer in metabolic flux studies?

  • Methodological Answer : Optimize dosing to avoid isotopic dilution effects. Use LC-MS/MS with Multiple Reaction Monitoring (MRM) to track deuterated creatine metabolites (e.g., phosphocreatine-d₅). Control for endogenous creatine levels by analyzing baseline samples. Statistical validation (e.g., coefficient of variation <15% across replicates) is critical to distinguish biological variability from analytical noise .

Q. Why is glycine-2,2-d₂ a preferred precursor for synthesizing Creatine-d5 H₂O?

  • Methodological Answer : Glycine-2,2-d₂ provides site-specific deuterium at the glycine α-carbon, which is retained during enzymatic conversion to creatine. This minimizes isotopic scrambling during methylation (N-methyl-d₃) and ensures metabolic fidelity. Synthesis protocols must validate reaction conditions (e.g., pH, temperature) to prevent deuterium exchange with solvents .

Advanced Research Questions

Q. How can researchers design a robust tracer study to quantify creatine turnover in neurological tissues using Creatine-d5 H₂O?

  • Methodological Answer :

  • Tracer Administration : Use continuous infusion via osmotic pumps to maintain steady-state isotopic enrichment in cerebrospinal fluid.
  • Sampling Strategy : Collect tissue at multiple timepoints (e.g., 24h, 72h) to model kinetic parameters.
  • Data Analysis : Apply compartmental modeling (e.g., SAAM II) to estimate turnover rates. Validate models using Akaike Information Criterion (AIC) to compare fit quality across competing hypotheses .

Q. What analytical strategies resolve contradictions in deuterium retention data across different studies?

  • Methodological Answer :

  • Cross-Platform Validation : Compare LC-MS data with ²H-NMR to confirm deuterium retention sites. For example, discrepancies in N-methyl-d₃ stability may arise from hydrolysis during sample preparation.
  • Meta-Analysis : Use databases like SciFinder-n to aggregate literature data and identify methodological outliers (e.g., studies using acidic extraction conditions that promote deuterium loss) .

Q. How can mixed-methods approaches enhance mechanistic insights into creatine-d5 transport kinetics?

  • Methodological Answer :

  • Quantitative : Perform kinetic assays (e.g., radiolabeled [³H]-creatine competition) to measure transport Vₘₐₓ and Kₘ.
  • Qualitative : Use CRISPR-Cas9 knockouts of creatine transporters (SLC6A8) in cell models to validate isotopic tracer dependencies.
  • Integration : Apply causal inference frameworks (e.g., Structural Equation Modeling) to reconcile discrepancies between in vitro and in vivo data .

Q. What computational tools are recommended for modeling deuterium isotope effects in creatine kinase reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate deuterium’s impact on enzyme active-site dynamics (e.g., altered hydrogen bonding in creatine kinase’s transition state).
  • Isotope Effect Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to compute kinetic isotope effects (KIE) for proton/deuterium transfer steps.
  • Validation : Compare computed KIEs with experimental data from stopped-flow kinetics .

Data Validation & Reporting

Q. How should researchers address potential artifacts in deuterium-labeled creatine quantification?

  • Methodological Answer :

  • Internal Standards : Use isotopically distinct analogs (e.g., Creatine-d₇) to correct for matrix effects in LC-MS.
  • Blind Reanalysis : Re-process a subset of samples without prior knowledge of group assignments to mitigate confirmation bias.
  • Reporting : Adhere to ISO guidelines for isotopic purity documentation (e.g., % deuterium enrichment ± SD) .

Q. What are best practices for synthesizing and characterizing Creatine-d5 H₂O with >98% isotopic purity?

  • Methodological Answer :

  • Synthesis : Optimize methylation of glycine-2,2-d₂ using deuterated methyl iodide (CD₃I) under anhydrous conditions.
  • Purification : Use preparative HPLC with a HILIC column to separate deuterated species.
  • Characterization : Report HRMS (m/z 136.1054 for [M+H]⁺), ¹³C-NMR (δ 34.5 ppm for N-CD₃), and Karl Fischer titration for water content .

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